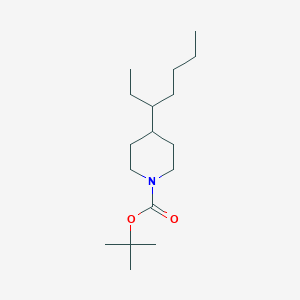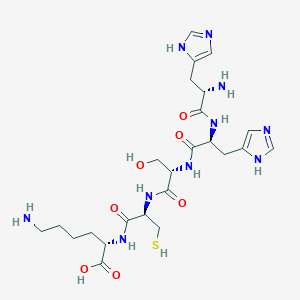![molecular formula C14H23NO2 B12596603 (2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol CAS No. 650623-29-3](/img/structure/B12596603.png)
(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol is an organic compound with a complex structure that includes a benzyl group, a hydroxyethyl group, and a methylbutanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of a benzylamine derivative with a hydroxyethyl halide under basic conditions to form the intermediate. This intermediate is then subjected to further reactions, such as reduction or substitution, to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a simpler alkyl derivative.
Substitution: Formation of various substituted amines or amides.
科学研究应用
(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may form hydrogen bonds with active sites, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol: shares similarities with compounds like benzylamine, hydroxyethylamine, and methylbutanol derivatives.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
650623-29-3 |
|---|---|
分子式 |
C14H23NO2 |
分子量 |
237.34 g/mol |
IUPAC 名称 |
(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol |
InChI |
InChI=1S/C14H23NO2/c1-12(2)14(11-17)15(8-9-16)10-13-6-4-3-5-7-13/h3-7,12,14,16-17H,8-11H2,1-2H3/t14-/m1/s1 |
InChI 键 |
SBRSPKRNBAWRNX-CQSZACIVSA-N |
手性 SMILES |
CC(C)[C@@H](CO)N(CCO)CC1=CC=CC=C1 |
规范 SMILES |
CC(C)C(CO)N(CCO)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12596526.png)


![2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B12596536.png)
![2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12596546.png)
![Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12596549.png)
![2-Propen-1-one, 1-phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]-](/img/structure/B12596556.png)
![3-Pyridinecarboxylic acid, 2-[(3-methylphenyl)thio]-](/img/structure/B12596562.png)

![N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine](/img/structure/B12596566.png)
![1,2,4-Trioxane, 6-(1-[1,1'-biphenyl]-4-ylethenyl)-3,3-dimethyl-](/img/structure/B12596567.png)
![{4-[(Butan-2-yl)(methyl)amino]phenyl}methanol](/img/structure/B12596570.png)
![(4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one](/img/structure/B12596577.png)

